molecular formula C16H14FN3O3S B2714128 (4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1286732-21-5

(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2714128
CAS No.: 1286732-21-5
M. Wt: 347.36
InChI Key: XPXNMMYIDGRSEZ-UHFFFAOYSA-N
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Description

This compound features a piperidine scaffold substituted with a 4-fluorobenzo[d]thiazol-2-yloxy group at the 4-position and an isoxazol-5-yl methanone at the 1-position. The piperidine ring enhances conformational flexibility, which may influence binding to biological targets.

Properties

IUPAC Name

[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c17-11-2-1-3-13-14(11)19-16(24-13)22-10-5-8-20(9-6-10)15(21)12-4-7-18-23-12/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXNMMYIDGRSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the fluorobenzo[d]thiazole intermediate. This intermediate is then coupled with piperidine and isoxazole derivatives under specific reaction conditions. The process may involve:

    Formation of Fluorobenzo[d]thiazole: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and bromine, followed by cyclization.

    Coupling with Piperidine: The fluorobenzo[d]thiazole intermediate is reacted with piperidine under basic conditions to form the piperidinyl derivative.

    Introduction of Isoxazole: The final step involves the reaction of the piperidinyl derivative with an isoxazole carboxylic acid or its derivative under dehydrating conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzo[d]thiazole and isoxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Drug Development: It serves as a lead compound in the development of new therapeutic agents.

    Chemical Biology: The compound is used to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of (4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

    Pathway Interference: Modulating signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Substituent Effects on Benzothiazole and Heterocyclic Rings

Compound 4 and 5 ():
These analogues replace the piperidine-isoxazole system with pyrazole-triazole-thiazole fused structures. Despite differing core scaffolds, they share fluorophenyl substituents. Both exhibit isostructural triclinic (P¯I) symmetry and near-planar conformations, except for a perpendicular fluorophenyl group . This contrasts with the target compound, where the 4-fluorobenzo[d]thiazole is oriented coplanar to the piperidine-isoxazole system. The perpendicular substituent in Compounds 4 and 5 may reduce steric hindrance in binding pockets compared to the target compound.

CAS 941869-25-6 (): This analogue replaces the piperidine ring with piperazine and substitutes a 6-ethoxy group on the benzothiazole. The ethoxy group increases lipophilicity (clogP ≈ 3.2 vs. 2.8 for the target compound) and may enhance membrane permeability. Piperazine’s additional nitrogen atom introduces higher basicity (pKa ~9.5 vs.

Conformational and Crystallographic Differences

(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one (): This compound’s methoxybenzylidene group induces a planar conformation in the thiazolone ring, contrasting with the twisted geometry of the target compound’s fluorobenzo[d]thiazole. The planar structure facilitates stronger crystal packing interactions (density = 1.432 g/cm³ vs.

Implications for Drug Design

  • Fluorine vs. Ethoxy Substitutents: Fluorine’s electronegativity improves target binding via dipole interactions, while ethoxy enhances bioavailability.
  • Piperidine vs. Piperazine: Piperazine’s basicity may improve solubility but reduce blood-brain barrier penetration.
  • Dihydroisoxazole vs. Isoxazole: Saturation of the isoxazole ring balances aromaticity and conformational flexibility, optimizing fungicidal potency.

Biological Activity

The compound (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is a complex organic molecule that incorporates multiple functional groups, suggesting potential for diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound features:

  • Piperidine ring : Known for various pharmacological activities including analgesic and anti-inflammatory effects.
  • Fluorobenzo[d]thiazole moiety : Associated with antimicrobial properties.
  • Isoxazole group : Often linked to neuroactive and anti-inflammatory effects.

The molecular formula is C23H21FN4O2SC_{23}H_{21}FN_{4}O_{2}S with a molecular weight of 436.5 g/mol.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in critical cellular processes:

  • Kinesin Spindle Protein (KSP) Inhibition :
    • KSP plays a vital role in mitosis by facilitating microtubule transport. Inhibition of KSP can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a potential candidate for anticancer therapy.
  • Antimicrobial Activity :
    • The fluorobenzo[d]thiazole component has been shown to exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), which is crucial for developing new treatments for tuberculosis .

Structure-Activity Relationships (SAR)

Recent studies have focused on optimizing the piperidine derivatives to enhance their potency and selectivity. The following table summarizes key findings regarding various analogs:

CompoundStructure FeaturesBiological ActivityIC50 (μM)
Lead CompoundPiperidine + Fluorobenzo[d]thiazoleKSP Inhibitor13–22
Analog 1Piperidine + 4-ChlorophenylMenA Inhibitor22 ± 3
Analog 2Piperidine + 4-BromophenylMenA Inhibitor12 ± 2

These analogs demonstrate varying degrees of potency, indicating that modifications to the aromatic substituents can significantly impact biological activity .

Case Study 1: Anticancer Properties

In a study examining the effects of piperidine derivatives on cancer cell lines, the compound was found to induce apoptosis through KSP inhibition, leading to significant reductions in cell viability in vitro. The results indicated that compounds with higher lipophilicity tended to exhibit lower cytotoxicity, suggesting a balance between solubility and activity is crucial for drug design.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the efficacy of the compound against Mtb. The results showed that it effectively inhibited bacterial growth at concentrations comparable to existing treatments, highlighting its potential as an alternative therapeutic agent .

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